molecular formula C24H24N2O4 B2399501 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one CAS No. 263563-30-0

6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one

Cat. No. B2399501
CAS RN: 263563-30-0
M. Wt: 404.466
InChI Key: LIDKCASIVMKXJT-UHFFFAOYSA-N
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Description

The compound “6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .

Scientific Research Applications

Synthesis and Antioxidant Activity

Compounds related to 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one have been synthesized with variations in their structures to enhance their antioxidant properties. For example, the synthesis of coumarin derivatives containing pyrazole and indenone rings has shown significant in vitro antioxidant activity, indicating their potential as potent antioxidant agents (Kenchappa et al., 2017).

Antimicrobial Activity

These compounds have also been evaluated for their antimicrobial efficacy. New oxadiazole derivatives containing the 2H-chromen-2-one moiety have been synthesized and tested for their antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Mahesh et al., 2022). Additionally, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been associated with significant antimicrobial activity, further highlighting the therapeutic applications of these compounds (El Azab et al., 2014).

Biological Activities

The exploration of coumarin, 1,3,4-oxadiazole, and acetamide moieties has led to the synthesis of compounds evaluated for their biological potential against various bacterial strains. These studies suggest the versatile biological activities of these compounds, including their use as antibacterial agents (Rasool et al., 2016).

Quantum Chemical Studies

Furthermore, quantum chemical studies on newly synthesized coumarins, including derivatives similar to the specified compound, have provided insights into their molecular structures and potential biological activities. These studies utilize molecular orbital calculations to describe the spatial characteristics and contributions of individual atoms, aiding in the understanding of their reactivity and biological interactions (Al-Amiery et al., 2016).

Future Directions

The future directions for research on 1,3,4-oxadiazole derivatives are promising. The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Their potential as new drugs is very promising .

properties

IUPAC Name

6-hexyl-7-hydroxy-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-3-4-5-6-7-17-12-18-13-19(24(28)29-21(18)14-20(17)27)23-26-25-22(30-23)16-10-8-15(2)9-11-16/h8-14,27H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDKCASIVMKXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one

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